(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S/c24-17-4-1-5-20-22(17)26-23(31-20)27(13-16-3-2-10-25-12-16)21(28)9-7-15-6-8-18-19(11-15)30-14-29-18/h1-12H,13-14H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWOPQUKOICNZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is CHFNOS, and it features a complex structure that includes a benzo[d][1,3]dioxole moiety, a fluorobenzo[d]thiazole group, and a pyridine ring. The presence of these functional groups is significant as they contribute to the compound's biological properties.
Synthesis
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide typically involves multi-step synthetic routes that include reactions such as aldol condensation and coupling reactions. The detailed synthetic pathways are critical for understanding how structural modifications can influence biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown notable antitumor activity against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| (E)-3-(benzo[d][1,3]dioxol-5-yl)thiourea | HepG2 | 2.38 | |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)thiourea | HCT116 | 1.54 | |
| (E)-3-(benzo[d][1,3]dioxol-5-yl)thiourea | MCF7 | 4.52 |
These values indicate that the compound exhibits lower IC values compared to standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins.
- Cell Cycle Arrest : The compounds may also cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Case Studies
A notable study investigated the biological activity of several derivatives related to benzo[d][1,3]dioxole in vitro and in vivo. The findings included:
- In vitro Testing : Compounds were tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed promising anticancer activity with some derivatives achieving over 90% inhibition at low concentrations.
- In vivo Efficacy : Animal models treated with these compounds demonstrated significant tumor regression compared to control groups treated with saline or standard chemotherapy agents.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Key Factors :
- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C) to avoid side reactions like premature acrylamide decomposition .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics and solubility of intermediates .
- Catalysts : Employ coupling agents like EDCI or HOBt for amide bond formation, with triethylamine as a base to neutralize byproducts .
Q. What characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR verifies regiochemistry and substituent positions (e.g., acrylamide double bond geometry at δ 6.1–7.5 ppm) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for biological assays) .
Q. How should solubility and stability be managed during experimental handling?
- Solubility :
- Use DMSO for stock solutions (tested up to 10 mM), with sonication to ensure homogeneity. Avoid aqueous buffers unless diluted to <1% DMSO .
- Stability :
- Store at –20°C in amber vials to prevent photodegradation. Monitor via HPLC for decomposition over time (e.g., 10% loss after 30 days) .
Advanced Research Questions
Q. What methodologies elucidate the compound’s mechanism of action in enzyme/receptor interactions?
- Surface Plasmon Resonance (SPR) :
- Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD values) .
- Enzyme Inhibition Assays :
- Use fluorogenic substrates (e.g., Z-LYTE™ kits) to quantify IC₅₀ values under varying pH and temperature conditions .
Q. How can contradictions between computational binding predictions and experimental data be resolved?
- Density Functional Theory (DFT) :
- Compare calculated binding energies (e.g., ΔG values from AutoDock Vina) with SPR-derived KD. Discrepancies may arise from solvation effects or protein flexibility .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations (AMBER force field) to assess conformational changes in the target upon ligand binding .
Q. What strategies are effective for designing SAR studies?
- Analog Synthesis :
- Modify the fluorobenzo[d]thiazole or pyridinylmethyl groups to test steric/electronic effects on activity .
- Biological Testing :
- Screen analogs against related targets (e.g., COX-2, EGFR) to identify selectivity trends. Use IC₅₀ shifts >10-fold to prioritize hits .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Pharmacokinetic Profiling :
- Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models. Poor bioavailability may require prodrug strategies .
- Metabolite Identification :
- Use liver microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated hydroxylation) that reduce activity .
Q. What role does computational modeling play in understanding target interactions?
- Docking Studies :
- Glide or Schrödinger Suite predicts binding poses in active sites (e.g., fluorobenzo[d]thiazole occupying hydrophobic pockets) .
- Free Energy Perturbation (FEP) :
- Quantify ΔΔG for substituent modifications (e.g., –F vs. –Cl) to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
